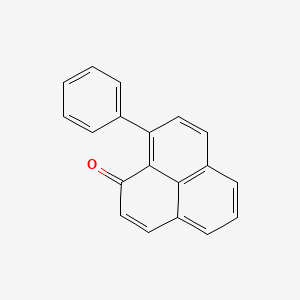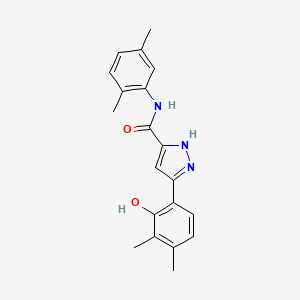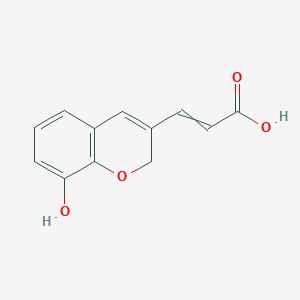
2-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six double bondsThis compound plays a significant role in the growth and physiology of the central nervous system, regulating adult neurogenesis and neuroplasticity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) typically involves the use of algae as a biological source. The compound can be extracted and purified through various methods, including urea complexation and continuous distillation . These methods help in isolating the compound while preventing oxidation due to air exposure.
Industrial Production Methods
Industrial production of this compound often involves the cultivation of microalgae, which are rich in omega-3 fatty acids. The algae are harvested, and the fatty acids are extracted using solvents such as hexane. The extracted oil is then purified through processes like molecular distillation to obtain high-purity 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) .
化学反应分析
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo esterification to form esters, such as methyl or ethyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated fatty acids.
Substitution: Methyl and ethyl esters.
科学研究应用
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of lipid profiles.
Biology: Plays a crucial role in cell membrane fluidity and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the formulation of dietary supplements and functional foods.
作用机制
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also participates in signaling pathways that regulate gene expression, neurotransmitter release, and neuroinflammation. The molecular targets include various receptors and enzymes involved in these pathways .
相似化合物的比较
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is unique due to its high degree of unsaturation and its specific role in the central nervous system. Similar compounds include:
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Alpha-linolenic acid: A shorter omega-3 fatty acid with three double bonds.
These compounds share some functional similarities but differ in their specific roles and effects in biological systems.
属性
CAS 编号 |
100313-25-5 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
2-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h3-4,6-7,9-10,12-13,15-16,18-19,21,23H,2,5,8,11,14,17,20H2,1H3,(H,24,25) |
InChI 键 |
AEOZJGKPWBZKCY-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)

![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)


![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
methanone](/img/structure/B14078749.png)




